molecular formula C10H14O2S B7939409 4-(3-Methylthiophen-2-yl)oxan-4-ol

4-(3-Methylthiophen-2-yl)oxan-4-ol

Cat. No.: B7939409
M. Wt: 198.28 g/mol
InChI Key: HRKVUTBGCAOUPN-UHFFFAOYSA-N
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Description

4-(3-Methylthiophen-2-yl)oxan-4-ol is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 3-position and an oxan-4-ol moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophen-2-yl)oxan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylthiophene with an epoxide in the presence of a strong acid or base to facilitate ring opening and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophen-2-yl)oxan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methylthiophen-2-yl)oxan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophen-2-yl)oxan-4-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylthiophen-2-yl)oxan-4-ol is unique due to the presence of both a thiophene ring and an oxan-4-ol moiety, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

4-(3-methylthiophen-2-yl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-8-2-7-13-9(8)10(11)3-5-12-6-4-10/h2,7,11H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKVUTBGCAOUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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